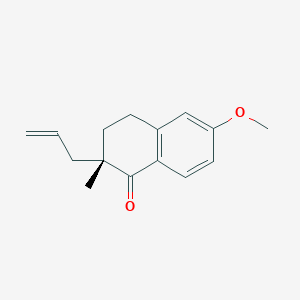
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) is a complex organic compound with a unique structure that includes a naphthalenone core, a methoxy group, a methyl group, and a propenyl side chain
Preparation Methods
The synthesis of 1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) involves several steps. One common method starts with the preparation of 1-methyl-2-oxo-cyclohexanecarboxylic acid 2-propenyl ester. This involves the reaction of pimelic acid with allyl alcohol in the presence of p-toluenesulfonic acid as a catalyst . The resulting product is then subjected to further reactions, including the use of sodium hydride and tetrahydrofuran, to yield the desired compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy and propenyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as p-toluenesulfonic acid, and bases like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) can be compared with other similar compounds such as:
Propenylbenzene derivatives: These include compounds like anethole and isoeugenol, which have similar propenyl side chains but differ in their core structures.
Quinolone derivatives: Compounds like 4-hydroxy-2-quinolones share some structural similarities and are known for their biological activities.
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(2S)-6-methoxy-2-methyl-2-prop-2-enyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H18O2/c1-4-8-15(2)9-7-11-10-12(17-3)5-6-13(11)14(15)16/h4-6,10H,1,7-9H2,2-3H3/t15-/m1/s1 |
InChI Key |
GCJXCFVAIVQVDN-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@]1(CCC2=C(C1=O)C=CC(=C2)OC)CC=C |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=CC(=C2)OC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




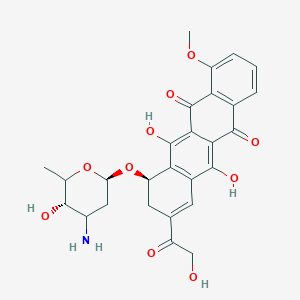
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
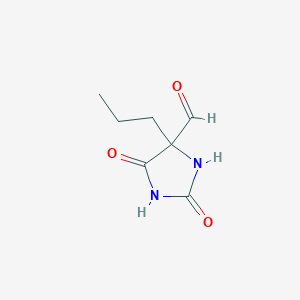
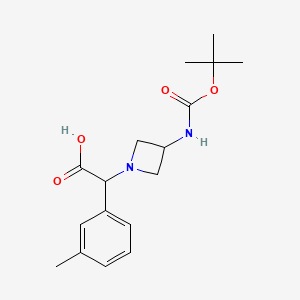
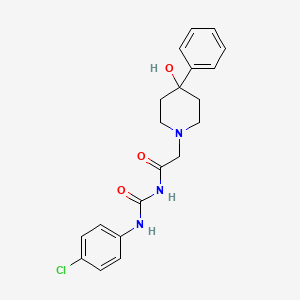
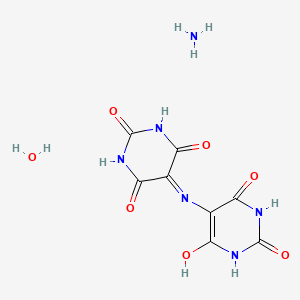
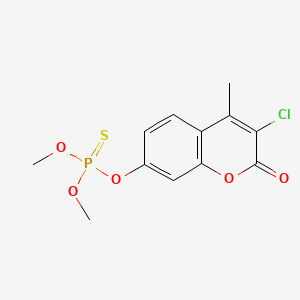
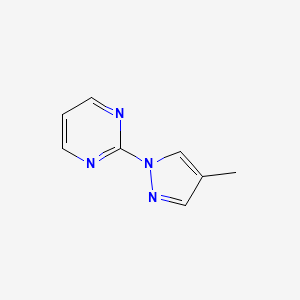
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)


